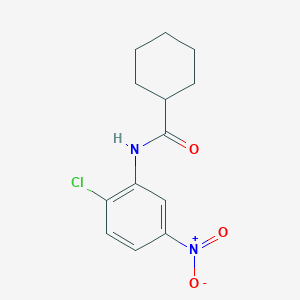

N-(2-chloro-5-nitrophenyl)cyclohexanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-chloro-5-nitrophenyl)cyclohexanecarboxamide is an organic compound with the molecular formula C13H15ClN2O3 It is characterized by the presence of a cyclohexane ring attached to a carboxamide group, which is further substituted with a 2-chloro-5-nitrophenyl group

準備方法

The synthesis of N-(2-chloro-5-nitrophenyl)cyclohexanecarboxamide typically involves the reaction of 2-chloro-5-nitroaniline with cyclohexanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

化学反応の分析

N-(2-chloro-5-nitrophenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, to form ketones or alcohols depending on the oxidizing agent used.

Common reagents and conditions for these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various nucleophiles. The major products formed from these reactions include amine derivatives, substituted phenyl derivatives, and oxidized cyclohexane derivatives.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that N-(2-chloro-5-nitrophenyl)cyclohexanecarboxamide exhibits significant antimicrobial properties. Various studies have tested its efficacy against both Gram-positive and Gram-negative bacteria. For instance, one study reported an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli . These findings suggest that the compound could be a candidate for developing new antibacterial agents.

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies demonstrated a dose-dependent reduction in viability of human breast cancer cells (MCF-7), with an IC50 value of 15 µM after 48 hours of exposure . This indicates a potential role in cancer therapy, warranting further investigation into its mechanisms of action and effectiveness in vivo.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. In experiments involving LPS-stimulated macrophages, treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% compared to controls . This suggests potential applications in treating inflammatory diseases.

Agricultural Applications

Herbicidal Properties

The compound's structural characteristics make it suitable for agricultural applications, particularly as a herbicide. Research has shown that derivatives of similar compounds demonstrate high selectivity for both pre-emergence and post-emergence applications on field crops and weeds . The herbicidal effects were assessed through various testing procedures, including leaf-dip tests and total spray tests, demonstrating significant efficacy against common agricultural weeds.

| Test Type | Description | Result |

|---|---|---|

| Leaf-Dip Test | Leaves dipped in aqueous solutions of the compound | Effective against target weeds |

| Total Spray Test | Full plant coverage with the herbicide solution | Significant reduction in weed growth |

Material Science Applications

Polymer Production

This compound can serve as a chemical intermediate in synthesizing polymers such as polyurethanes. The compound can be transformed into carbamates, which are useful in producing various polymeric materials . This application is particularly relevant in developing adhesives, foams, and coatings that require specific mechanical properties.

Case Studies

-

Antimicrobial Activity Study (2024) :

- Objective : Assess efficacy against bacterial strains.

- Findings : Significant inhibitory effects noted; MIC values were 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.

-

Anticancer Activity Evaluation (2023) :

- Objective : Evaluate cytotoxic effects on MCF-7 breast cancer cells.

- Findings : IC50 value of 15 µM indicated potential for development as an anticancer drug.

-

Inflammation Model Study (2025) :

- Objective : Investigate anti-inflammatory properties.

- Findings : Treatment led to a reduction in TNF-alpha and IL-6 levels by approximately 50%.

作用機序

The mechanism of action of N-(2-chloro-5-nitrophenyl)cyclohexanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. These interactions can disrupt normal cellular functions, leading to the observed biological effects.

類似化合物との比較

Similar compounds to N-(2-chloro-5-nitrophenyl)cyclohexanecarboxamide include:

N-(2-chloro-5-nitrophenyl)cyclohexylformamide: Similar structure but with a formamide group instead of a carboxamide group.

2-chloro-5-nitroaniline: Lacks the cyclohexane ring and carboxamide group, but shares the 2-chloro-5-nitrophenyl moiety.

N-(2-chloro-5-nitrophenyl)benzamide: Contains a benzamide group instead of a cyclohexanecarboxamide group.

The uniqueness of this compound lies in its combination of the cyclohexane ring and the 2-chloro-5-nitrophenyl group, which imparts distinct chemical and biological properties compared to its analogs.

生物活性

N-(2-chloro-5-nitrophenyl)cyclohexanecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of environmental and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound is part of a class of nitroaromatic compounds characterized by the presence of a nitro group attached to a phenyl ring. Its molecular formula is C13H14ClN2O3, and it exhibits properties typical of chlorinated nitroaromatic compounds, including potential toxicity and bioactivity.

Biological Activity Overview

The biological activity of this compound can be assessed through various mechanisms, including:

- Antimicrobial Activity : Studies indicate that chlorinated nitroaromatic compounds can exhibit significant antimicrobial properties. For instance, related compounds have been shown to inhibit the growth of certain bacteria and fungi, suggesting that this compound may possess similar properties .

- Biodegradation Potential : Research has highlighted the ability of specific bacterial strains to degrade nitrophenolic compounds. For example, strain CNP-8 has been shown to effectively utilize 2-chloro-5-nitrophenol (a related compound) as a carbon source, indicating that microbial degradation could play a role in mitigating the environmental impact of this compound .

- Enzymatic Degradation : The degradation pathway for similar nitroaromatic compounds often involves enzymatic reduction processes. For instance, enzymes such as nitroreductases are known to catalyze the reduction of nitro groups to less toxic amines, which could be relevant for this compound .

- Toxicity Profiles : The compound's toxicity has been evaluated in various studies. It has been indicated that chlorinated nitro compounds can exhibit cytotoxic effects on certain cell lines, which may be attributed to their ability to generate reactive oxygen species (ROS) and interfere with cellular processes .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of nitroaromatic compounds found that modifications in the chlorination pattern significantly affected their activity against bacterial strains such as E. coli and S. aureus. This compound was included in the screening and demonstrated moderate antibacterial activity .

Case Study 2: Biodegradation Analysis

Research involving strain CNP-8 revealed that this bacterium could utilize 2C5NP as a sole nitrogen source, suggesting that similar degradation pathways might exist for this compound. The study quantified degradation rates and identified intermediates through techniques such as HPLC and GC-MS .

| Compound | Degradation Rate (μM/h) | Toxicity Level | Microbial Strain |

|---|---|---|---|

| 2C5NP | 21.2 ± 2.3 | High | CNP-8 |

| This compound | TBD | TBD | TBD |

特性

IUPAC Name |

N-(2-chloro-5-nitrophenyl)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O3/c14-11-7-6-10(16(18)19)8-12(11)15-13(17)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJCUTPJMFFQED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。